![molecular formula C9H17NO4 B14493598 N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide CAS No. 63212-41-9](/img/structure/B14493598.png)
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide is a chemical compound with the molecular formula C21H35NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and an oxobutanamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide involves several steps. One common method includes the reaction of a suitable precursor with specific reagents under controlled conditions. The reaction typically requires a catalyst and may involve heating or cooling to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow reactors to ensure consistent quality and yield. Purification steps, such as crystallization or chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutanamide group can be reduced to form amines or alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in functional groups or substituents.
Fingolimod (FTY720): A structural analog used as an immunosuppressant.
Sphingosine: A related compound involved in cell signaling and metabolism.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63212-41-9 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO4/c1-3-9(5-11,6-12)10-8(14)4-7(2)13/h11-12H,3-6H2,1-2H3,(H,10,14) |
Clave InChI |
GCUCUDQYUNKLQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)NC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


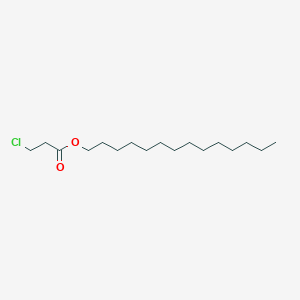
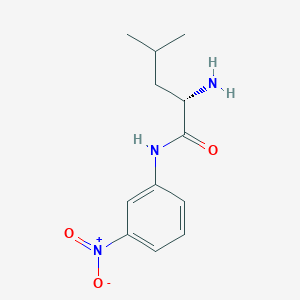

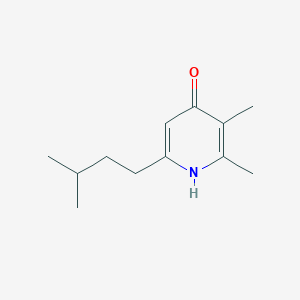
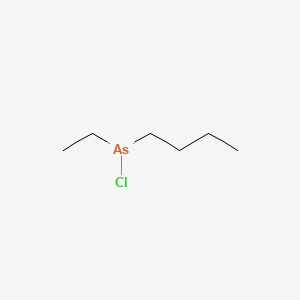
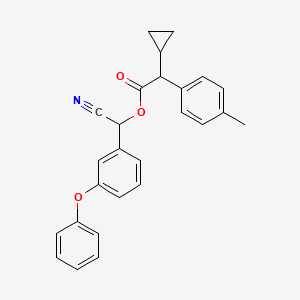
![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
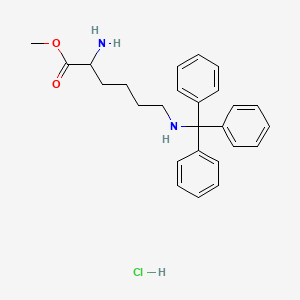
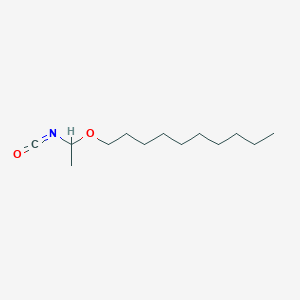
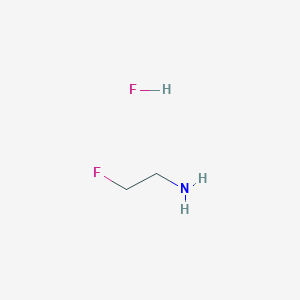
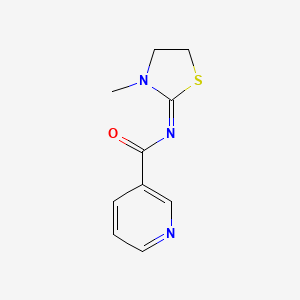
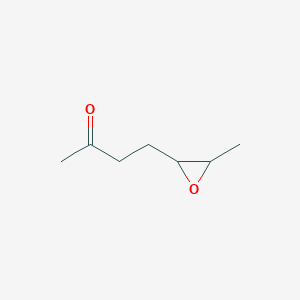
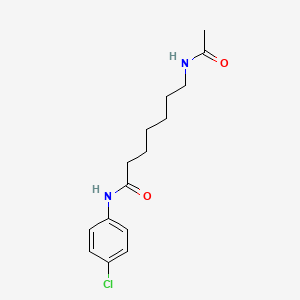
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
